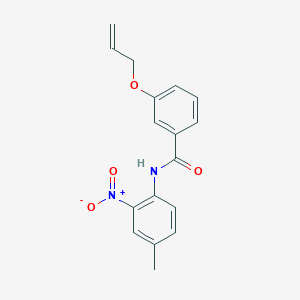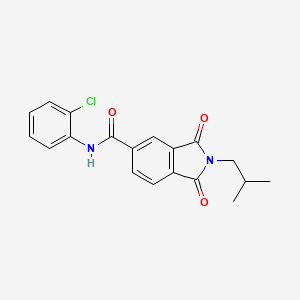![molecular formula C15H20N4O3S B4410727 2-methyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide](/img/structure/B4410727.png)
2-methyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide
Overview
Description
2-methyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MNCP and is known for its unique structure and properties. In
Mechanism of Action
The mechanism of action of MNCP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. MNCP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. MNCP has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
MNCP has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. MNCP has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of microbial organisms. Additionally, MNCP has been shown to have antioxidant properties, which can help to protect cells from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
MNCP has several advantages for use in lab experiments. This compound is relatively stable and can be easily synthesized in large quantities. MNCP is also highly soluble in water, which makes it easy to work with in aqueous solutions. However, MNCP has some limitations for use in lab experiments. This compound has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, MNCP can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on MNCP. One area of interest is the development of MNCP-based drug delivery systems for the targeted delivery of therapeutic agents. Another area of interest is the use of MNCP as a fluorescent probe for imaging studies. Additionally, further research is needed to fully understand the mechanism of action of MNCP and its potential applications in the treatment of various diseases.
Scientific Research Applications
MNCP has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. MNCP has also been studied for its potential use in drug delivery systems and as a fluorescent probe for imaging studies.
properties
IUPAC Name |
2-methyl-N-[4-(4-nitrophenyl)piperazine-1-carbothioyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11(2)14(20)16-15(23)18-9-7-17(8-10-18)12-3-5-13(6-4-12)19(21)22/h3-6,11H,7-10H2,1-2H3,(H,16,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMFLWBFZXUKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=S)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 7-(2,5-dimethylphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4410645.png)

![N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B4410665.png)
![2-[(4-bromophenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4410673.png)
amine hydrochloride](/img/structure/B4410684.png)


![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B4410720.png)
![1-[3-(2-allyl-6-chlorophenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4410726.png)
amine hydrochloride](/img/structure/B4410733.png)
![{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}(phenyl)methanol](/img/structure/B4410737.png)


![methyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B4410759.png)